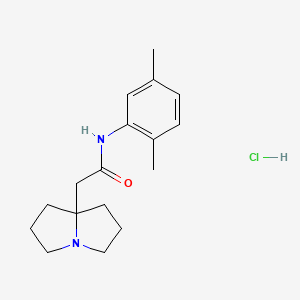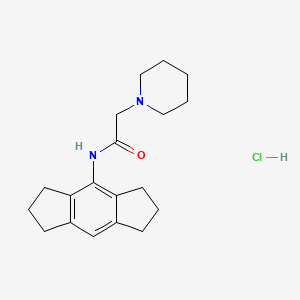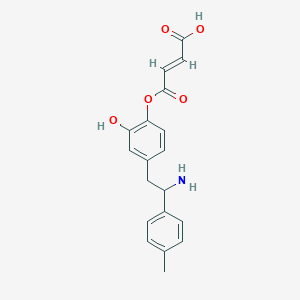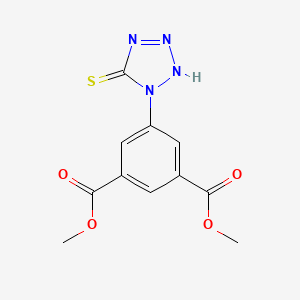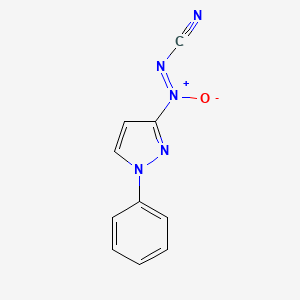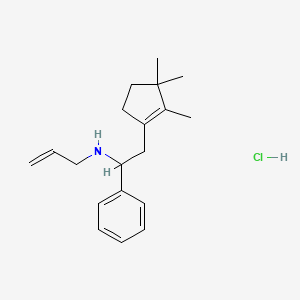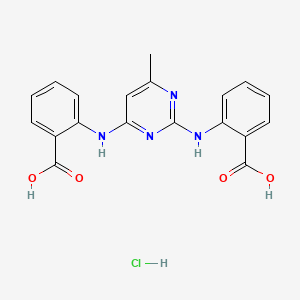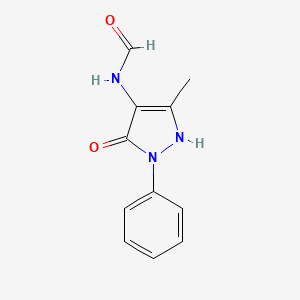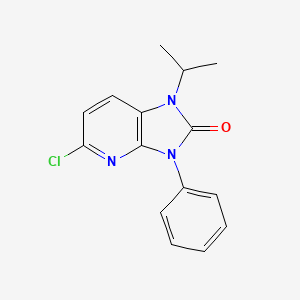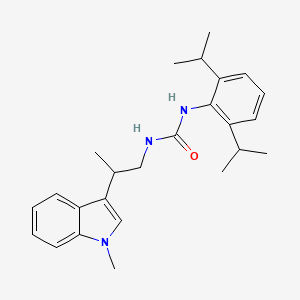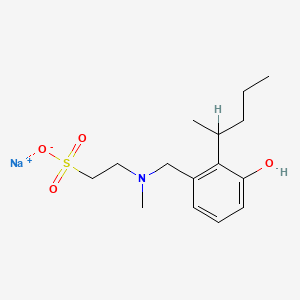
(Hydroxy-sec-amylbenzyl)methyltaurine, monosodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Hydroxy-sec-amylbenzyl)methyltaurine, monosodium salt is a synthetic compound known for its surfactant properties. It is used in various industrial and scientific applications due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Hydroxy-sec-amylbenzyl)methyltaurine, monosodium salt typically involves the reaction of hydroxy-sec-amylbenzyl chloride with methyltaurine in the presence of a base. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increases production efficiency. The final product is purified using techniques such as crystallization or chromatography to ensure high purity and quality.
Análisis De Reacciones Químicas
Types of Reactions
(Hydroxy-sec-amylbenzyl)methyltaurine, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfonic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Amine derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
(Hydroxy-sec-amylbenzyl)methyltaurine, monosodium salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture studies to improve cell membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents and cleaning agents due to its excellent foaming and emulsifying properties.
Mecanismo De Acción
The mechanism of action of (Hydroxy-sec-amylbenzyl)methyltaurine, monosodium salt involves its interaction with cell membranes and proteins. The compound’s surfactant properties allow it to disrupt lipid bilayers, increasing membrane permeability. This property is exploited in drug delivery systems to enhance the uptake of therapeutic agents. Additionally, the compound can interact with proteins, altering their structure and function, which can be beneficial in various biochemical applications.
Comparación Con Compuestos Similares
Similar Compounds
N-Methyltaurine: Another surfactant with similar properties but different chemical structure.
Sodium lauroyl sarcosinate: A surfactant used in personal care products with similar foaming properties.
Sodium methyl cocoyl taurate: A mild surfactant used in cosmetics and personal care products.
Uniqueness
(Hydroxy-sec-amylbenzyl)methyltaurine, monosodium salt is unique due to its specific chemical structure, which imparts distinct surfactant properties. Its ability to enhance membrane permeability and interact with proteins makes it particularly valuable in scientific research and industrial applications.
Propiedades
Número CAS |
68132-84-3 |
|---|---|
Fórmula molecular |
C15H24NNaO4S |
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
sodium;2-[(3-hydroxy-2-pentan-2-ylphenyl)methyl-methylamino]ethanesulfonate |
InChI |
InChI=1S/C15H25NO4S.Na/c1-4-6-12(2)15-13(7-5-8-14(15)17)11-16(3)9-10-21(18,19)20;/h5,7-8,12,17H,4,6,9-11H2,1-3H3,(H,18,19,20);/q;+1/p-1 |
Clave InChI |
WWAPAXOZHMDPOR-UHFFFAOYSA-M |
SMILES canónico |
CCCC(C)C1=C(C=CC=C1O)CN(C)CCS(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



